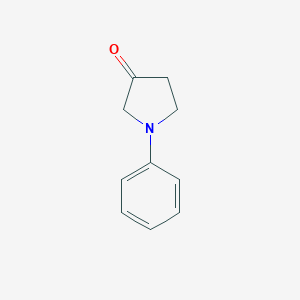

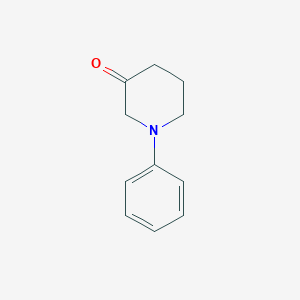

1-Phenylpiperidin-3-one

概要

説明

Synthesis Analysis

The synthesis of 1-Phenylpiperidin-3-one and its derivatives has been explored through various chemical pathways. A notable method involves starting from readily available dihydropyridinones, leading to the first synthesis of (S)-2-phenylpiperidin-3-one, highlighting its potential as a precursor for substance P antagonist (Gaucher, Jida, & Ollivier, 2009). Additionally, other pathways include the stereoselective syntheses from chiral N-imino-2-phenyl-1,2-dihydropyridine intermediates, showcasing the versatility of synthesis approaches for related compounds (Lemire & Charette, 2010).

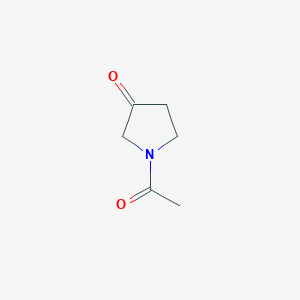

Molecular Structure Analysis

The molecular structure of 1-Phenylpiperidin-3-one derivatives has been elucidated using various spectroscopic and crystallographic techniques. Studies have determined the configuration of stereoisomeric compounds and their molecular geometry, contributing to the understanding of their chemical behavior and potential biological activity (Bielenica et al., 2011).

Chemical Reactions and Properties

1-Phenylpiperidin-3-one undergoes various chemical reactions, leading to the formation of a diverse array of compounds. For instance, one-pot synthesis methods have been developed for 3-azido- and 3-aminopiperidines, demonstrating the compound's versatility in synthetic organic chemistry (Ortiz, Kang, & Wang, 2014).

科学的研究の応用

Alzheimer's Disease Treatment : Phenylpiperidine-type secretase modulators, such as GSM-1, which directly target the transmembrane domain 1 of presenilin 1, have been shown to potentially reduce A42 production and promote A38 conversion in Alzheimer's disease (Ohki et al., 2011).

Ophthalmology : In a rabbit model, 1-phenylpiperidine has been found effective in lowering intraocular pressure, with lipophilic derivatives showing higher ocular penetration and distribution (Schoenwald, Gadiraju, & Barfknecht, 1997).

Dopamine Autoreceptor Antagonists : Substituted (S)-phenylpiperidines with aromatic substituents and propyl group show potential as centrally acting dopamine autoreceptor antagonists, with low affinity for D2 and D3 receptors in vitro (Sonesson et al., 1994).

Substance P Antagonists : The first synthesis of (S)-2-Phenylpiperidin-3-one, a potential precursor for substance P antagonists, was developed using readily available dihydropyridinones (Gaucher, Jida, & Ollivier, 2009).

Neurokinin-1 Receptor Antagonists : Novel 3-phenylpiperidine-4-carboxamide derivatives exhibit high metabolic stability and excellent efficacy as neurokinin-1 receptor antagonists, with reduced CYP3A induction (Shirai et al., 2012).

Antitumor Activity : A synthesized compound 1, with its favorable interactions with SHP2, has shown promising antitumor activity in human hepatoma and melanoma cells (Zhou et al., 2021).

Antiviral and Antimicrobial Activity : New 3-phenylpiperidine-2,6-dione derivatives have shown moderate protection against CVB-2 and HSV-1, with some displaying antibacterial and antifungal activity (Bielenica et al., 2011).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

1-phenylpiperidin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c13-11-7-4-8-12(9-11)10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBUHYYSHSILDSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CN(C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40624764 | |

| Record name | 1-Phenylpiperidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Phenylpiperidin-3-one | |

CAS RN |

148494-90-0 | |

| Record name | 1-Phenylpiperidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

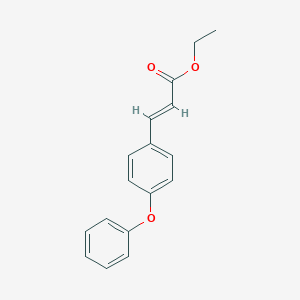

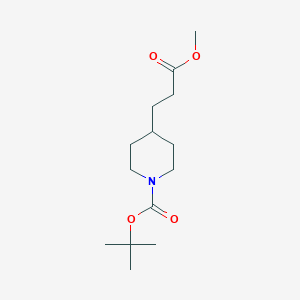

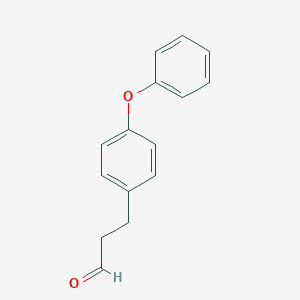

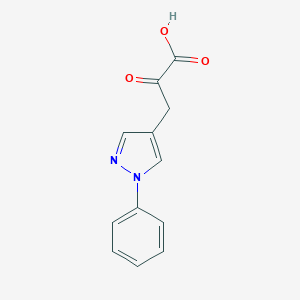

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzaldehyde, 3-methoxy-6-nitro-2-[(phenylsulfonyl)oxy]-](/img/structure/B31719.png)